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molecular formula C9H10ClNO2 B103403 2-chloro-N-(3-methoxyphenyl)acetamide CAS No. 17641-08-6

2-chloro-N-(3-methoxyphenyl)acetamide

Cat. No. B103403
M. Wt: 199.63 g/mol
InChI Key: JJNAIBJFYFWTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653069B2

Procedure details

2-chloro-N-(3-methoxyphenyl)acetamide (3.1 g, 16 mmol) and anhydrous AlCl3 powder (4.4 g, 32 mmol) is heated and stirred at 120° C. for 10 minutes and exhibit a melting state. The temperature is elevated gradually to 240° C. in 40 minutes and then stirred 5 minutes. The reaction is allowed to cool to obtain a brown powder. The solid powder is poured into a mixture of 100 g of crushed ice and 50 ml of concentrated hydrochloric acid. The mixture is stirred for 10 minutes and then reflux for 10 minutes, and allowed to cool to precipitate a light yellow powder, which is filtered out and recrystallized in water to obtain 1.5 g of 6-hydroxy-indoline-2-one, with a yield of 62%.
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
4.4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([O:12]C)[CH:7]=1)=[O:4].[Al+3].[Cl-].[Cl-].[Cl-]>Cl>[OH:12][C:8]1[CH:7]=[C:6]2[C:11]([CH2:2][C:3](=[O:4])[NH:5]2)=[CH:10][CH:9]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
3.1 g
Type
reactant
Smiles
ClCC(=O)NC1=CC(=CC=C1)OC
Name
Quantity
4.4 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
ice
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Stirring
Type
CUSTOM
Details
stirred at 120° C. for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The temperature is elevated gradually to 240° C. in 40 minutes
Duration
40 min
STIRRING
Type
STIRRING
Details
stirred 5 minutes
Duration
5 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to obtain a brown powder
STIRRING
Type
STIRRING
Details
The mixture is stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to precipitate a light yellow powder, which
FILTRATION
Type
FILTRATION
Details
is filtered out
CUSTOM
Type
CUSTOM
Details
recrystallized in water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1=CC=C2CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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